D-Leucina

Descripción general

Descripción

D-Leucina: es un enantiómero del aminoácido esencial leucina, que es un aminoácido de cadena ramificada. Es uno de los dos isómeros de la leucina, el otro es L-leucina. La this compound no se encuentra tan comúnmente en la naturaleza como la L-leucina, pero tiene aplicaciones significativas en varios campos, incluida la bioquímica, la medicina y la industria. Es conocida por su papel en la síntesis de proteínas y las funciones metabólicas.

Aplicaciones Científicas De Investigación

Química:

Síntesis de antibióticos peptídicos: La D-leucina se utiliza como intermedio en la síntesis de antibióticos peptídicos.

Catalizadores quirales: Se emplea en la síntesis de catalizadores quirales para la síntesis asimétrica.

Biología:

Síntesis de proteínas: La this compound juega un papel en la regulación de la síntesis de proteínas a través de la activación de la vía de señalización del objetivo mecanicista de la rapamicina (mTOR).

Estudios metabólicos: Se utiliza en estudios relacionados con el metabolismo de los aminoácidos y la homeostasis energética.

Medicina:

Agente terapéutico: La this compound tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos y condiciones de desgaste muscular.

Suplementos nutricionales: Se utiliza en suplementos dietéticos para mejorar el crecimiento muscular y la reparación.

Industria:

Aditivo alimentario: La this compound se utiliza como potenciador del sabor en la industria alimentaria.

Productos farmacéuticos: Se utiliza en la formulación de varios productos farmacéuticos.

Mecanismo De Acción

La D-leucina ejerce sus efectos principalmente a través de la activación de la vía de señalización del objetivo mecanicista de la rapamicina (mTOR). Esta vía es crucial para la síntesis de proteínas y el crecimiento celular. La this compound se une a receptores específicos y activa mTORC1, lo que lleva a un aumento de la síntesis de proteínas e inhibición de la degradación de proteínas . Además, la this compound promueve el metabolismo energético al mejorar la captación de glucosa, la biogénesis mitocondrial y la oxidación de ácidos grasos .

Análisis Bioquímico

Biochemical Properties

D-Leucine interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the modulation of skeletal muscle metabolism and the regulation of energy balance . The interaction of D-Leucine with these biomolecules is essential for its function in biochemical reactions .

Cellular Effects

D-Leucine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays an important role in growth, development, and biotic stress responses in higher plants .

Molecular Mechanism

At the molecular level, D-Leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for understanding the mechanism of action of D-Leucine .

Temporal Effects in Laboratory Settings

Over time, the effects of D-Leucine can change in laboratory settings. This includes information on D-Leucine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Leucine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D-Leucine is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

D-Leucine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Leucine affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción:

Síntesis química: La D-leucina se puede sintetizar a través de la aminación enantioselectiva de los ácidos 2-oxo utilizando D-aminoácido deshidrogenasa.

Nanoprecipitación en flujo: Este método implica la nanoprecipitación instantánea de nanopartículas de this compound de tamaño controlado para formulaciones de secado por pulverización.

Métodos de producción industrial:

Fermentación: La producción industrial de this compound se puede lograr mediante fermentación microbiana utilizando microorganismos genéticamente modificados que sobreproducen this compound.

Síntesis enzimática: Los métodos enzimáticos que utilizan D-aminoácido deshidrogenasa y glucosa deshidrogenasa para la regeneración de NADPH también se emplean para la producción a gran escala de this compound.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La D-leucina puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción de la this compound son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: La this compound puede participar en reacciones de sustitución, especialmente en el grupo amino o carboxilo.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos:

Productos de oxidación: Cetoácidos, aldehídos.

Productos de reducción: Aminoalcoholes.

Productos de sustitución: Derivados N-alquilados o N-acilados.

Comparación Con Compuestos Similares

Compuestos similares:

L-Leucina: La forma más común de leucina, esencial para la síntesis de proteínas y las funciones metabólicas.

D-Isoleucina: Otro aminoácido de cadena ramificada con propiedades similares pero diferentes vías metabólicas.

D-Valina: Un aminoácido de cadena ramificada con bioactividades y aplicaciones distintas.

Comparación:

Singularidad: La D-leucina es única en su capacidad para activar la vía de señalización mTOR de manera más efectiva que su isómero L.

Las propiedades y aplicaciones únicas de la this compound la convierten en un compuesto valioso en varios campos científicos e industriales. Su capacidad para activar vías de señalización clave y su papel en la síntesis de compuestos bioactivos importantes resaltan su importancia en la investigación y el desarrollo.

Actividad Biológica

D-Leucine, a non-proteinogenic amino acid, has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of D-Leucine, highlighting its mechanisms of action, clinical implications, and research findings.

Overview of D-Leucine

D-Leucine is the D-enantiomer of leucine, an essential branched-chain amino acid (BCAA) that plays critical roles in protein synthesis, metabolism, and energy production. Unlike its L-counterpart, D-Leucine has distinct biological properties that have been investigated in various studies.

-

Neuroprotective Effects :

- D-Leucine has been shown to exhibit neuroprotective properties, particularly in models of epilepsy. Research indicates that D-Leucine can halt seizures by interacting with neuronal pathways differently than traditional anti-seizure medications. In experiments with mice, D-Leucine effectively interrupted ongoing seizures and demonstrated faster recovery without the sedative side effects associated with other treatments like diazepam .

-

Antioxidant Activity :

- Studies have indicated that D-Leucine can reduce oxidative stress in cells. For instance, it has been shown to protect oocytes from chronic psychological stress by inducing the expression of heme oxygenase-1 (HO-1) and superoxide dismutase (SOD2), thereby mitigating the effects of reactive oxygen species (ROS) .

-

Potential in Parkinson's Disease :

- Clinical observations suggest that acetyl-DL-leucine may halt the progression of Parkinson's disease in early stages. A study involving two patients reported significant improvements in disease markers after treatment with acetyl-DL-leucine over 22 months. Imaging data revealed reversible changes in brain pathology, indicating a potential disease-modifying effect .

Table 1: Summary of Key Studies on D-Leucine

Case Study Highlights

- Seizure Resistance : In a controlled study at Johns Hopkins, mice pretreated with D-Leucine showed increased resistance to induced seizures compared to control groups. This suggests a novel mechanism for seizure management that could lead to new therapeutic strategies for epilepsy .

- Parkinson's Disease Intervention : The case reports from Marburg highlighted how acetyl-DL-leucine not only stabilized but potentially reversed some neurological deficits in patients at risk for Parkinson's disease. This finding opens avenues for further clinical trials aimed at understanding the long-term effects of this treatment .

Propiedades

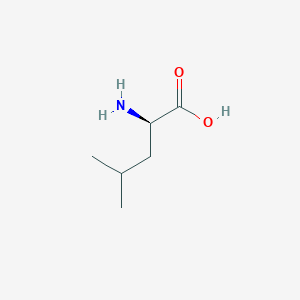

IUPAC Name |

(2R)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046347 | |

| Record name | (2R)-2-Amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.5 mg/mL | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

328-38-1 | |

| Record name | D-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R)-2-Amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 288 °C | |

| Record name | D-Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of D-Leucine on myofibrillar proteolysis in chick skeletal muscles?

A3: D-Leucine is more effective than L-Leucine in suppressing myofibrillar proteolysis in chick skeletal muscles. [] It achieves this by decreasing the expression of proteolytic-related genes such as ubiquitin, proteasome, m-calpain, and cathepsin B. [] D-Leucine's conversion to alpha-ketoisocaproate (KIC) might contribute to its enhanced effect. []

Q2: How does Candida albicans utilize D-Leucine?

A5: Candida albicans utilizes D-Leucine as a nutrient source through the action of the Ifg3 enzyme. [] This utilization seems to be dependent on the growth morphotype, with biofilm cells showing reduced ability to metabolize D-Leucine. []

Q3: What is the role of D-Amino Acid Oxidase (DAO) in D-Leucine metabolism?

A6: Renal DAO is crucial for the chiral inversion of D-Leucine. [] Studies in mutant mice lacking DAO activity (ddY/DAO(-)) showed that these mice were unable to convert D-[(2)H(7)]Leucine to α-[(2)H(7)]Ketoisocaproic acid ([(2)H(7)]KIC) and L-[(2)H(7)]Leucine, unlike normal mice (ddY/DAO(+)). [] Reduced renal mass also led to slower D-Leucine elimination and lower conversion to KIC, highlighting the kidney's primary role in this process. []

Q4: What is the molecular formula and weight of D-Leucine?

A4: The molecular formula of D-Leucine is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q5: Are there spectroscopic techniques to differentiate D-Leucine from L-Leucine?

A8: Yes, Raman spectroscopy can differentiate between inclusion complexes of N-benzoyl-D-Leucine and N-benzoyl-L-Leucine with β-Cyclodextrin. [] The observed frequency shifts and intensity changes in specific Raman bands upon complex formation differ between the two enantiomers, highlighting the chiral recognition ability of this technique. []

Q6: Can D-Leucine be formulated into nanoparticles for drug delivery?

A9: Yes, D-Leucine nanoparticles can be prepared using a flow-based flash nanoprecipitation technique. [] These nanoparticles show potential as glidants in dry powder inhaler formulations, improving the aerodynamic properties of drugs like budesonside without altering their morphology. []

Q7: How are D-Leucine and related compounds analyzed in biological samples?

A10: A sensitive method for measuring trace amounts of D-Proline, another D-amino acid, in biological samples involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, followed by analysis using a column-switching HPLC system equipped with micro-ODS and chiral columns. [] This approach allows for accurate determination of D-Proline levels in various brain regions and sera. []

Q8: How is the enantiomeric purity of D-Leucine assessed in fermented soy beans?

A11: HPLC coupled with UV detection, following derivatization with N-benzoyl chloride, is used to determine the enantiomeric composition and concentration of amino acids, including Leucine, in fermented soy beans. [] This method helps evaluate the levels of both D- and L-enantiomers in food samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.